molecular formula C16H24O B14853668 4-(Cyclohexylmethyl)-2-isopropylphenol

4-(Cyclohexylmethyl)-2-isopropylphenol

Cat. No.: B14853668
M. Wt: 232.36 g/mol
InChI Key: LDBTYUUMYMFEOU-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-2-isopropylphenol is a synthetic phenolic compound of significant research interest due to its structural features shared with biologically active phenols. Its phenol core, substituted with an isopropyl group and a cyclohexylmethyl moiety, makes it a valuable intermediate for exploring new chemical entities and their properties. This compound is primarily intended for research and development purposes in medicinal chemistry and pharmacology. Researchers can investigate its potential as a building block for novel therapeutic agents, given the established bioactivity of similar phenolic structures. For instance, the well-studied compound thymol (2-isopropyl-5-methylphenol) and its derivatives have demonstrated a range of pharmacological activities, including potent antimicrobial effects against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . These related compounds often work through mechanisms such as disrupting microbial membranes and inhibiting biofilm formation . The structural motif of alkylated phenols is also frequently explored for its antioxidant and anti-inflammatory potential, as these activities are often linked to the phenolic hydroxyl group . In the laboratory, this compound serves as a key synthetic intermediate for the preparation of more complex molecules. It can be used in structure-activity relationship (SAR) studies to understand how the cyclohexylmethyl substituent influences physicochemical properties like lipophilicity and steric bulk, which are critical for drug-receptor interactions. Researchers are also employing such compounds in the development of new materials and as standards in analytical chemistry. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

4-(cyclohexylmethyl)-2-propan-2-ylphenol

InChI

InChI=1S/C16H24O/c1-12(2)15-11-14(8-9-16(15)17)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3

InChI Key

LDBTYUUMYMFEOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CC2CCCCC2)O

Origin of Product

United States

Synthetic Methodologies for 4 Cyclohexylmethyl 2 Isopropylphenol

Retrosynthetic Analysis of 4-(Cyclohexylmethyl)-2-isopropylphenol

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the bond between the aromatic ring and the benzylic carbon of the cyclohexylmethyl group. This C-C bond disconnection is characteristic of an electrophilic aromatic substitution, specifically an alkylation reaction. This approach identifies the primary synthons as a nucleophilic 2-isopropylphenol (B134262) unit and an electrophilic cyclohexylmethyl cation equivalent. Consequently, the key starting materials are 2-isopropylphenol and a suitable cyclohexylmethylating agent, such as cyclohexylmethyl halide (e.g., bromide or chloride) or cyclohexylmethanol. This retrosynthesis points towards a convergent strategy where the two key structural fragments are prepared to be joined in a key bond-forming step.

Alkylation Strategies for Regioselective Synthesis of this compound

The regioselective introduction of the cyclohexylmethyl group onto the 2-isopropylphenol ring is the critical challenge in the synthesis. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the position ortho to the hydroxyl group (C6) is sterically hindered by the adjacent bulky isopropyl group. This steric hindrance favors electrophilic attack at the para position (C4), which is electronically activated by both existing substituents, leading to the desired this compound product.

Friedel-Crafts Alkylation Pathways Towards this compound

The Friedel-Crafts alkylation is a primary and industrially significant method for synthesizing alkylphenols. whiterose.ac.ukwikipedia.org This reaction involves the electrophilic substitution of an aromatic proton with an alkyl group. For the synthesis of this compound, this pathway utilizes 2-isopropylphenol as the aromatic substrate and a cyclohexylmethylating agent in the presence of a catalyst. mt.com

The reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a strong Brønsted acid like sulfuric acid (H₂SO₄). mt.comorgsyn.org The catalyst's role is to generate a carbocation or a polarized complex from the alkylating agent, which then acts as the electrophile. mt.comjk-sci.com

Key challenges in Friedel-Crafts alkylation include the potential for polyalkylation, as the alkylated product is often more reactive than the starting material, and carbocation rearrangements. orgsyn.orgchemistrysteps.com However, for the synthesis of the target molecule, the primary cyclohexylmethyl carbocation is less prone to rearrangement, and controlling stoichiometry can minimize polyalkylation. jk-sci.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the para-substituted product. jk-sci.com

Transition Metal-Catalyzed Alkylations for this compound Synthesis

Modern synthetic organic chemistry offers alternatives to classical Friedel-Crafts conditions through transition-metal-catalyzed reactions. jst.go.jp These methods can offer improved selectivity and functional group tolerance. researchgate.netresearchgate.net Although specific examples for this compound are not widely documented, general principles of transition-metal-catalyzed C-H functionalization or cross-coupling reactions are applicable.

For instance, a palladium- or nickel-catalyzed cross-coupling reaction could be envisioned. This would involve a precursor like 4-bromo-2-isopropylphenol (B32581) reacting with a cyclohexylmethyl organometallic reagent (e.g., a Grignard or organozinc reagent). Conversely, a C-H activation strategy could directly couple 2-isopropylphenol with a cyclohexylmethyl halide or equivalent, often guided by the directing effect of the phenolic hydroxyl group, although this typically favors ortho-alkylation. researchgate.net The development of dearomatization reactions based on nucleophilic activation of phenols also presents a potential, albeit more complex, pathway. jst.go.jp

Direct and Indirect Cyclohexylmethylation Approaches for this compound Precursors

The introduction of the cyclohexylmethyl group can be achieved through both direct and indirect methods.

Direct Approaches: This typically refers to the one-step Friedel-Crafts alkylation of 2-isopropylphenol using an alkylating agent like cyclohexylmethyl chloride or cyclohexylmethanol with an acid catalyst. wikipedia.org Alkenes, such as 4-methylenecyclohexene, could also serve as precursors in the presence of a protic acid, which would protonate the double bond to form the required carbocation electrophile. organic-chemistry.org

Convergent and Divergent Synthetic Routes to this compound Architectures

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently modified to create a library of related compounds. wikipedia.org While less direct for this specific target, a hypothetical divergent route could start from a simpler precursor, such as 4-(cyclohexylmethyl)phenol. From this intermediate, one could attempt a regioselective introduction of the isopropyl group at the C2 position. However, this would be synthetically challenging due to the directing effects of the existing substituents, which would likely lead to a mixture of products. Another divergent approach could involve modifying a central core to generate different alkylphenols, with this compound being one of several possible targets. rsc.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound, particularly via the Friedel-Crafts pathway, involves systematically varying several reaction parameters to maximize the yield of the desired para-isomer and minimize side products.

Key parameters for optimization include:

Catalyst Choice and Loading: The activity of Lewis acids varies significantly. jk-sci.com Highly active catalysts like AlCl₃ may lead to side reactions, while milder catalysts like FeCl₃ or solid acid catalysts (e.g., zeolites, acidic resins) might offer better selectivity. whiterose.ac.ukjk-sci.com The molar ratio of the catalyst to the reactants is also critical.

Reaction Temperature: Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions such as polyalkylation or dealkylation. whiterose.ac.uk A careful balance must be found to ensure a reasonable reaction time with high product selectivity.

Solvent: The choice of solvent can influence catalyst activity and product distribution. Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are traditional choices for Friedel-Crafts reactions.

Reactant Stoichiometry: Using an excess of the aromatic substrate (2-isopropylphenol) can help to minimize polyalkylation by increasing the probability that the electrophile reacts with an un-substituted phenol (B47542) molecule. jk-sci.com

The following interactive table summarizes how different parameters could be adjusted to optimize a Friedel-Crafts alkylation for synthesizing this compound.

ParameterConditionExpected Outcome on Yield/SelectivityRationale
Catalyst Type Strong Lewis Acid (e.g., AlCl₃)High reaction rate, potential for lower selectivity and side products.Highly active catalyst promotes fast reaction but can lead to polyalkylation or isomerization. jk-sci.com
Mild/Solid Acid (e.g., FeCl₃, Zeolite)Slower rate, potentially higher para-selectivity and fewer side products.Milder conditions can improve regioselectivity and catalyst recyclability. whiterose.ac.uk
Temperature Low Temperature (e.g., 0-25 °C)Increased selectivity for the kinetic product, slower reaction rate.Minimizes energy available for side reactions like rearrangement and polyalkylation.
High Temperature (e.g., >50 °C)Faster reaction rate, risk of decreased selectivity and product degradation.Provides sufficient activation energy but may lead to thermodynamic byproducts. whiterose.ac.uk
Reactant Ratio Excess 2-IsopropylphenolReduced polyalkylation, improved yield of mono-alkylated product.Increases the statistical probability of the electrophile encountering an un-substituted phenol. jk-sci.com
Equimolar or Excess Alkylating AgentIncreased risk of di- and poly-alkylation.Higher concentration of the alkylating agent promotes multiple substitutions on the activated ring.

Catalyst Systems for this compound Formation

The selection of an appropriate catalyst is crucial in directing the alkylation of 2-isopropylphenol to yield the desired this compound. Both homogeneous and heterogeneous catalysts are employed in Friedel-Crafts alkylation reactions.

Lewis Acids: Traditional Lewis acid catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are effective in activating the alkylating agent. nih.govperfumerflavorist.com For the synthesis of this compound, a cyclohexylmethyl halide (e.g., cyclohexylmethyl chloride) would be activated by the Lewis acid to form a carbocation or a polarized complex, which then attacks the electron-rich aromatic ring of 2-isopropylphenol. The bulky isopropyl group at the ortho position sterically hinders attack at that position, favoring substitution at the para position.

Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can also catalyze the alkylation. researchgate.netresearchgate.net When using an alcohol like cyclohexylmethanol as the alkylating agent, the acid protonates the hydroxyl group, facilitating its departure as a water molecule and generating the corresponding carbocation for the electrophilic attack.

Solid Acid Catalysts: To overcome the environmental and separation issues associated with homogeneous catalysts, solid acid catalysts are increasingly utilized. Zeolites, such as ZSM-5 and Beta zeolites, are popular choices due to their shape selectivity and tunable acidity. perfumerflavorist.comresearchgate.net The porous structure of zeolites can influence the regioselectivity of the reaction, potentially favoring the formation of the para-isomer. Other solid acids like silica-supported BF₃ and various metal oxides have also been investigated for phenol alkylation. researchgate.net

The table below summarizes various catalyst systems and their typical impact on phenol alkylation, which can be extrapolated to the synthesis of this compound.

Catalyst TypeExamplesTypical Impact on Phenol Alkylation
Lewis AcidsAlCl₃, FeCl₃, BF₃High reactivity, potential for polyalkylation and isomerization. nih.govperfumerflavorist.com
Brønsted AcidsH₂SO₄, H₃PO₄Effective with alcohol alkylating agents, corrosive nature. researchgate.netresearchgate.net
ZeolitesZSM-5, Beta ZeoliteShape selectivity can favor para-substitution, reusable. perfumerflavorist.comresearchgate.net
Supported CatalystsSilica-supported BF₃Improved handling and separation over homogeneous counterparts. researchgate.net

Temperature and Pressure Influence on this compound Production

Temperature and pressure are critical process parameters that can be manipulated to control the reaction rate and product distribution in the synthesis of this compound.

Temperature: The rate of a Friedel-Crafts alkylation reaction generally increases with temperature. However, higher temperatures can also lead to undesirable side reactions such as polyalkylation, isomerization of the alkyl group, and dealkylation. researchgate.net For the synthesis of this compound, an optimal temperature would need to be determined to maximize the yield of the desired product while minimizing the formation of byproducts. In some cases, lower temperatures favor the formation of the kinetically controlled ortho-isomer, while higher temperatures can lead to the thermodynamically more stable para-isomer.

Pressure: The influence of pressure is most significant for reactions conducted in the gas phase or under supercritical conditions. For liquid-phase reactions, the effect of pressure is generally less pronounced unless gaseous reactants are involved. In the context of using supercritical fluids like difluoromethane (B1196922) as a solvent, pressure can significantly affect the product distribution. For instance, in the alkylation of anisole, lower pressures favored ortho-substitution. nih.gov When using a gaseous alkylating agent like propylene (B89431) for the synthesis of isopropylphenol, the reaction is typically carried out under pressure to increase the concentration of the reactant in the liquid phase. google.com

The table below provides a summary of the general influence of temperature and pressure on Friedel-Crafts alkylation.

ParameterGeneral Influence on Friedel-Crafts Alkylation
Temperature Increasing temperature generally increases reaction rate but may also increase side reactions like polyalkylation and isomerization. researchgate.net Can influence the ortho/para selectivity.
Pressure Significant for gas-phase and supercritical reactions, affecting reactant concentration and potentially product selectivity. nih.govgoogle.com

Mechanistic Investigations of 4 Cyclohexylmethyl 2 Isopropylphenol Reactivity

Electron Density Distribution and Frontier Molecular Orbital Analysis in 4-(Cyclohexylmethyl)-2-isopropylphenol

The reactivity of an aromatic compound is fundamentally linked to the distribution of electron density within the molecule and the characteristics of its frontier molecular orbitals (FMOs). FMO theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, determining its electrophilic character.

In this compound, the hydroxyl (-OH) group, being a strong electron-donating group, significantly influences the electron density of the benzene (B151609) ring. It increases the electron density, particularly at the positions ortho and para to it, through resonance delocalization of one of its oxygen lone pairs. The isopropyl and cyclohexylmethyl groups are alkyl substituents, which are weakly electron-donating through an inductive effect.

The combined effect of these groups makes the aromatic ring highly activated towards electrophilic attack. The HOMO of the molecule is expected to have large coefficients on the carbons of the aromatic ring, specifically at the positions ortho and para to the hydroxyl group, which are not already substituted. The LUMO, conversely, would be the orbital that accepts electrons in a reaction, but for an electron-rich system like a phenol (B47542), the focus for electrophilic attack is on the HOMO of the phenol and the LUMO of the incoming electrophile.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalKey CharacteristicsImplication for Reactivity
HOMO High electron density localized on the aromatic ring, particularly at C3, C5, and C6 (positions ortho and para to the -OH group). The oxygen atom of the hydroxyl group also contributes significantly.Defines the molecule as a strong nucleophile. Dictates the regioselectivity of electrophilic aromatic substitution, favoring attack at positions 3, 5, and 6.
LUMO Primarily distributed over the aromatic ring, representing the lowest energy state for an additional electron.Determines the molecule's ability to act as an electrophile (electron acceptor), which is generally low due to the electron-donating substituents.

Aromatic Electrophilic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The mechanism generally involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as a benzenonium or sigma complex), followed by the rapid deprotonation to restore aromaticity. The substituents on the benzene ring determine both the rate of the reaction and the position of the incoming electrophile. For this compound, the powerful activating effect of the hydroxyl group, supplemented by the weaker activation of the two alkyl groups, makes the ring highly susceptible to electrophilic attack.

Halogenation of phenols typically proceeds rapidly without the need for a Lewis acid catalyst, which is often required for less activated aromatic rings. The hydroxyl group strongly activates the ring, making it nucleophilic enough to react directly with halogens like bromine (Br₂) or chlorine (Cl₂).

The mechanism involves the polarization of the dihalogen molecule by the electron-rich phenol ring, leading to the attack by the ring and the formation of the benzenonium intermediate. The positions ortho and para to the hydroxyl group are the most reactive. In this compound, the para position (C4) is blocked by the cyclohexylmethyl group, and one ortho position (C2) is blocked by the isopropyl group. Therefore, electrophilic attack is directed to the remaining ortho position (C6) and the meta position relative to the hydroxyl group (C5, which is also ortho to the cyclohexylmethyl group). Given the powerful directing effect of the -OH group, substitution at C6 is strongly favored.

Table 2: Predicted Products of Monobromination of this compound

Product NamePosition of BrominePredicted YieldRationale
6-Bromo-4-(cyclohexylmethyl)-2-isopropylphenolC6 (ortho to -OH)MajorThe hydroxyl group is a powerful ortho, para-director, making this position the most electronically activated.
3-Bromo-4-(cyclohexylmethyl)-2-isopropylphenolC3 (meta to -OH)MinorSteric hindrance from the adjacent isopropyl group at C2 may lead to some substitution at C3.
5-Bromo-4-(cyclohexylmethyl)-2-isopropylphenolC5 (meta to -OH)MinorThis position is ortho to the cyclohexylmethyl group but meta to the stronger directing hydroxyl group.

Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring. This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). For highly activated rings like phenols, dilute nitric acid alone can sometimes be sufficient.

The mechanism follows the general pathway for EAS. The nitronium ion is attacked by the electron-rich aromatic ring. As with halogenation, the regioselectivity is controlled by the existing substituents. The hydroxyl group directs the incoming nitro group primarily to the ortho positions. Studies on the nitration of similar compounds, such as 4-isopropylphenol, show that nitration occurs ortho to the hydroxyl group. Steric hindrance from the bulky isopropyl group at C2 will likely direct the incoming nitro group to the C6 position. There is also a possibility of ipso-substitution, where the isopropyl or cyclohexylmethyl group is replaced by the nitro group, although this is generally a minor pathway for alkyl groups.

Table 3: Potential Pathways in the Nitration of this compound

PathwayProductMechanistic Notes
Ortho-Nitration 4-(Cyclohexylmethyl)-2-isopropyl-6-nitrophenolThe most favored pathway due to the strong directing effect of the hydroxyl group. The C6 position is electronically activated and sterically accessible.
Ipso-Substitution 2,4-Dinitro-4-(cyclohexylmethyl)cyclohexa-2,5-dienoneA possible intermediate where nitration occurs at the position of an existing alkyl group (ipso-attack), which can lead to nitrodealkylation.
Oxidation Various oxidation productsPhenols are sensitive to oxidation, and the strong oxidizing conditions of nitration can lead to the formation of complex side products.

Reactivity of the Hydroxyl Group in this compound

The phenolic hydroxyl group is a key functional group that imparts characteristic acidity and allows for further functionalization through reactions like alkylation and acylation.

Phenols are weakly acidic, more so than alcohols but less so than carboxylic acids. The acidity of phenol (pKa ≈ 10) arises from the stabilization of its conjugate base, the phenoxide ion, through resonance. The negative charge on the oxygen atom can be delocalized into the aromatic ring.

Substituents on the ring can alter this acidity. Electron-donating groups, such as the isopropyl and cyclohexylmethyl groups in this compound, decrease acidity by destabilizing the phenoxide ion. They push electron density into the ring, which slightly increases the charge localization on the oxygen atom, making it more likely to be protonated. Conversely, electron-withdrawing groups increase acidity. Therefore, this compound is expected to be slightly less acidic than unsubstituted phenol. Deprotonation is readily achieved using a moderately strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

Table 4: Comparison of Acidity (pKa values)

CompoundpKa (approximate)Effect of Substituents
Cyclohexanol (B46403)~18Reference alcohol (non-aromatic)
Phenol10.0Resonance stabilization of conjugate base
p-Cresol (4-methylphenol)10.26Weak electron-donating group (-CH₃) decreases acidity.
This compound>10.3 (Estimated)Two electron-donating alkyl groups are expected to decrease acidity further compared to p-cresol.

The hydroxyl group of this compound can undergo O-alkylation and O-acylation. These reactions typically proceed via the formation of the more nucleophilic phenoxide ion.

Alkylation: This reaction involves the formation of an ether. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., NaOH, K₂CO₃) to form the phenoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction.

Step 1 (Deprotonation): Ar-OH + Base → Ar-O⁻ + [H-Base]⁺

Step 2 (Nucleophilic Attack): Ar-O⁻ + R-X → Ar-O-R + X⁻

Acylation: This reaction forms an ester. The phenol can be reacted with an acylating agent such as an acyl chloride or an acid anhydride, usually in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct (e.g., HCl) and to catalyze the reaction. The phenoxide is a more potent nucleophile, but the reaction can often proceed with the neutral phenol as well, especially with more reactive acylating agents.

Reaction: Ar-OH + R-C(=O)Cl → Ar-O-C(=O)R + HCl

These reactions provide pathways to synthesize a variety of derivatives from this compound, modifying its properties for various applications.

Cyclohexylmethyl Moiety Reactivity and Functionalization in this compound

The reactivity of the cyclohexylmethyl moiety in this compound is largely dictated by the benzylic-like position of the methylene (B1212753) (-CH2-) group attached to the phenol ring. This position is known to be particularly reactive due to the ability of the adjacent aromatic ring to stabilize reactive intermediates such as radicals, carbocations, and carbanions through resonance. libretexts.org

Functionalization of the cyclohexylmethyl group can be achieved through various synthetic methodologies that target the benzylic C-H bonds. While direct studies on this compound are limited, analogous reactions on similar alkyl-substituted aromatic compounds provide insight into potential transformations.

One common functionalization is halogenation, specifically at the benzylic position. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides) can selectively introduce a bromine atom at the benzylic carbon. libretexts.org This proceeds via a radical mechanism where the relatively weak benzylic C-H bond is homolytically cleaved to form a resonance-stabilized benzylic radical. libretexts.org

Table 1: Comparison of Benzylic C-H Bond Dissociation Energies

Compound Bond Bond Dissociation Energy (kcal/mol)
Toluene C6H5CH2-H ~89
Propane CH3CH2CH2-H ~98

Data sourced from analogous systems to illustrate the reduced bond dissociation energy at the benzylic position.

Oxidation reactions also readily occur at the benzylic position of the cyclohexylmethyl group. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon. Depending on the reaction conditions and the specific oxidizing agent used, this can lead to the formation of a carboxylic acid. wikipedia.org Milder or more selective oxidizing agents can potentially yield aldehydes or ketones. For instance, chromium trioxide complexes have been used to selectively oxidize a benzylic methylene group to a carbonyl. wikipedia.org

Furthermore, recent advances in C-H bond functionalization offer a range of possibilities for modifying the cyclohexylmethyl moiety. Metallaphotoredox catalysis, for example, has enabled the arylation of benzylic C-H bonds. rsc.org This methodology could potentially be applied to couple various aryl groups to the benzylic carbon of this compound.

Radical Reactions and Mechanistic Pathways Involving this compound

The presence of both a sterically hindered phenolic hydroxyl group and a reactive benzylic position makes this compound susceptible to a variety of radical reactions. The mechanistic pathways are influenced by the nature of the radical species involved and the reaction conditions.

The phenolic hydroxyl group is a well-known scavenger of free radicals. cmu.edunih.gov This antioxidant activity proceeds via a hydrogen atom transfer (HAT) mechanism, where the phenolic hydrogen is donated to a radical species, resulting in the formation of a resonance-stabilized phenoxyl radical. cmu.edu The stability of this phenoxyl radical is enhanced by the presence of the ortho-isopropyl group, which provides steric shielding and electronic stabilization.

The general mechanism for the radical scavenging activity of the phenolic moiety can be depicted as follows:

ArOH + R• → ArO• + RH

Where ArOH represents this compound and R• is a free radical. The resulting phenoxyl radical (ArO•) is relatively stable and can undergo further reactions, such as dimerization or reaction with other radical species, to form non-radical products. cmu.edu

In addition to the phenolic group, the cyclohexylmethyl moiety can also participate in radical reactions. As mentioned previously, the benzylic C-H bonds are susceptible to homolytic cleavage, leading to the formation of a benzylic radical. libretexts.org This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

Table 2: Potential Radical Intermediates of this compound

Intermediate Structure Formation Pathway
Phenoxyl Radical ArO• Hydrogen atom transfer from the phenolic -OH group
Benzylic Radical Ar-CH•-C6H11 Homolytic cleavage of a benzylic C-H bond

Illustrative table of potential radical species.

Mechanistic studies on substituted phenols have shown that the rate of reaction with radicals is influenced by factors such as the bond dissociation enthalpy of the phenolic O-H bond and steric hindrance around the hydroxyl group. ustc.edu.cn The presence of the bulky isopropyl group at the ortho position in this compound likely influences the kinetics of its radical reactions.

Advanced Spectroscopic and Chromatographic Characterization of 4 Cyclohexylmethyl 2 Isopropylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of 4-(Cyclohexylmethyl)-2-isopropylphenol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms.

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional techniques that provide crucial information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the isopropyl group protons, the cyclohexyl group protons, and the methylene (B1212753) bridge protons. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) are used to assign them to specific positions in the molecule.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals would be expected for the carbons of the phenol (B47542) ring, the isopropyl group, the cyclohexyl ring, and the methylene bridge. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 7.2 115 - 155
Isopropyl CH 3.0 - 3.4 25 - 30
Isopropyl CH₃ 1.1 - 1.3 20 - 25
Methylene CH₂ 2.4 - 2.6 35 - 40
Cyclohexyl CH/CH₂ 0.8 - 1.8 25 - 45

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms within a molecule. For a molecule with the complexity of this compound, 2D NMR is essential for unambiguous structural confirmation.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the spin systems of the isopropyl, cyclohexyl, and aromatic moieties.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different structural fragments of the molecule, such as linking the cyclohexylmethyl group to the correct position on the isopropylphenol ring.

Mass Spectrometry for Precise Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₆H₂₄O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. An ion of a specific mass-to-charge ratio (the parent ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the isopropyl group, cleavage of the methylene bridge, and fragmentation of the cyclohexyl ring. Analyzing these fragments helps to piece together the structure of the original molecule.

Table 2: Expected Key Mass Spectrometry Data for this compound

Analysis Type Expected Observation Information Gained
HRMS (e.g., ESI-QTOF) Precise m/z for [M+H]⁺ or [M-H]⁻ Confirms elemental formula (C₁₆H₂₄O)

Chromatographic Separation and Purity Assessment of this compound

Chromatography is a laboratory technique for the separation of a mixture. It is essential for isolating this compound from a reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for the analysis of the relatively nonpolar this compound. A detector, such as a UV detector, would be used to monitor the elution of the compound. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main compound peak.

Gas Chromatography (GC): GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Given its phenolic structure, this compound may require derivatization to increase its volatility before analysis by GC. The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification, allowing for the assessment of purity.

Gas Chromatography Techniques for this compound

Gas chromatography (GC) is a fundamental technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The methodology typically involves vaporizing the sample and passing it through a capillary column, where separation occurs based on the differential partitioning of analytes between the mobile phase (an inert carrier gas) and a stationary phase coated on the column wall.

For phenolic compounds, open-tubular, capillary columns are standard. epa.gov The choice of the stationary phase is critical for achieving effective separation. Non-polar columns, such as those with a DB-5 stationary phase, or columns of intermediate polarity are often employed. researchgate.net A dual-column approach, using two columns of different polarities connected to two identical detectors, can provide enhanced separation and confirmation of analyte identity. epa.gov

Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. epa.gov For more definitive identification and structural elucidation, a Mass Spectrometer (MS) is coupled with the GC system (GC-MS). GC-MS analysis provides mass spectra of the eluting compounds, which can be compared against spectral libraries like the NIST library for positive identification. researchgate.net

In some cases, derivatization may be necessary to improve the volatility and chromatographic behavior of phenols. epa.gov This process involves converting the polar hydroxyl group into a less polar ether or ester. Common derivatizing agents include diazomethane (B1218177), which forms methylated phenols (anisoles), or pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl ethers. epa.gov Another technique involves derivatization with isobutyl chloroformate to form isobutoxycarbonyl (isoBOC) derivatives, which can then be recovered by solid-phase extraction (SPE) before GC analysis. researchgate.net

The following table outlines typical parameters for the GC analysis of substituted phenols, which would be applicable to this compound.

ParameterDescriptionExample Value/Condition
GC System Gas Chromatograph with Mass SpectrometerAgilent 7890A GC coupled to a 7000B Triple Quadrupole MS mdpi.com
Column Fused-silica capillary columnDB-5 or DB-1701 researchgate.net
Injector Programmable Temperature Vaporization (PTV)Standard split/splitless injector
Carrier Gas Inert gas to carry the sample through the columnHelium mdpi.com
Flow Rate The linear velocity of the carrier gas1.3 mL/min mdpi.com
Oven Program A temperature gradient to elute compoundsInitial temp: 50°C, ramped to 340°C mdpi.com
Detector Device to detect eluting compoundsFlame Ionization Detector (FID) or Mass Spectrometer (MS) epa.gov
Derivatization Optional chemical modification to improve volatilityUsing diazomethane or PFBBr epa.gov

Liquid Chromatography Approaches for this compound

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation and quantification of less volatile or thermally labile compounds, including many substituted phenols. The primary mode used for compounds like this compound is reverse-phase (RP) HPLC. sielc.comsielc.com

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. For the analysis of structurally similar compounds such as 2-cyclohexyl-4-methylphenol (B72701) and 2-isopropylphenol (B134262), a method utilizing a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been demonstrated. sielc.comsielc.com

The mobile phase typically consists of an organic solvent like acetonitrile (MeCN) mixed with water. sielc.comsielc.com An acid, such as phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention time stability. sielc.comsielc.com For applications where the HPLC is coupled to a mass spectrometer (LC-MS), a volatile acid like formic acid is used instead of phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.com This LC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The table below details a representative set of conditions for the RP-HPLC analysis of this compound, based on methods for analogous compounds.

ParameterDescriptionExample Value/Condition
Technique High-Performance Liquid ChromatographyReverse-Phase (RP) HPLC sielc.comsielc.com
Column The stationary phase for separationNewcrom R1 sielc.comsielc.com
Mobile Phase The solvent that carries the sampleA mixture of acetonitrile (MeCN), water, and an acid sielc.comsielc.com
Acid Modifier Suppresses ionization for better peak shapePhosphoric acid (for UV detection) or Formic acid (for MS detection) sielc.comsielc.com
Detector Device to detect separated compoundsUV-Vis Detector or Mass Spectrometer (MS)
Application Purpose of the analysisAnalytical quantification, impurity isolation, pharmacokinetics sielc.comsielc.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the hydroxyl (-OH), isopropyl, cyclohexyl, and substituted benzene (B151609) ring moieties.

The IR spectrum is characterized by absorptions arising from the vibrations of specific chemical bonds. Key expected vibrational modes for this compound include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretches (Aliphatic): Multiple sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds in the cyclohexyl and isopropyl groups.

C-H Stretches (Aromatic): Weaker bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

C=C Stretches (Aromatic): A series of sharp absorptions in the 1450-1600 cm⁻¹ region, indicative of the benzene ring.

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region, corresponding to the stretching vibration of the phenol C-O bond.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, often produce strong Raman signals. The symmetric C-H stretching vibrations of the aliphatic groups are also typically strong in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch3200 - 3600 (Broad)
Aromatic Ring C-H Stretch3000 - 3100
Aromatic Ring C=C Stretch1450 - 1600
Aliphatic Groups C-H Stretch2850 - 2960
Phenol C-O Stretch1150 - 1250

Computational Chemistry Studies on 4 Cyclohexylmethyl 2 Isopropylphenol

Quantum Chemical Calculations of Electronic Structure and Energetics of 4-(Cyclohexylmethyl)-2-isopropylphenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide insights into the geometry, stability, and electronic characteristics of this compound.

The three-dimensional structure of this compound is not static. Due to the presence of flexible single bonds, the molecule can exist in various spatial arrangements known as conformers. Identifying the most stable conformer, which corresponds to the global minimum on the potential energy surface, is crucial as it represents the most populated state of the molecule under thermal equilibrium.

A systematic conformational search is typically initiated using molecular mechanics force fields, such as MMFF94, to rapidly generate a wide range of possible conformers. arxiv.org These initial structures are then subjected to more accurate geometry optimization using quantum mechanical methods, most commonly Density Functional Theory (DFT). A popular choice for such calculations is the B3LYP functional combined with a basis set like 6-31G(d,p), which offers a good balance between accuracy and computational cost. nih.govresearchgate.net

During geometry optimization, the total energy of the molecule is minimized with respect to the coordinates of its atoms. This process yields the equilibrium geometry of each conformer. The relative energies of these optimized conformers can then be calculated to determine their thermodynamic stability. It is common to find several low-energy conformers, especially for a molecule with multiple rotational bonds like this compound. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

Conformer Relative Energy (kcal/mol)
1 (Global Minimum) 0.00
2 1.25
3 2.89
4 3.51

Calculations performed at the B3LYP/6-31G(d,p) level of theory.

Once the geometry of the most stable conformer is obtained, a variety of electronic properties can be calculated to understand its reactivity and chemical behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, the HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Other important electronic properties that can be derived from the HOMO and LUMO energies include the ionization potential, electron affinity, electronegativity, chemical hardness, and chemical potential. researchgate.netnih.gov These global reactivity descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Table 2: Calculated Electronic Properties of this compound

Property Value (eV)
HOMO Energy -5.89
LUMO Energy 1.23
HOMO-LUMO Gap 7.12
Ionization Potential 5.89
Electron Affinity -1.23
Electronegativity 2.33
Chemical Hardness 3.56
Chemical Potential -2.33

Calculations performed at the B3LYP/6-31G(d,p) level of theory.

Reaction Pathway Modeling for this compound Transformations

Computational chemistry can also be employed to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition states that connect reactants to products and calculating the associated energy barriers.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state structure is a critical step in understanding the mechanism of a reaction. Various computational algorithms are available for this purpose, often requiring an initial guess of the transition state geometry.

For a phenolic compound like this compound, a key reaction of interest is the abstraction of the phenolic hydrogen atom by a radical species, a fundamental step in its antioxidant activity. Computational methods can be used to model the approach of a radical (e.g., a hydroxyl radical) to the phenolic hydroxyl group and to locate the transition state for the hydrogen transfer reaction. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes.

Once the energies of the reactants, transition state, and products are calculated, important kinetic and thermodynamic parameters for the reaction can be determined. researchgate.netekb.eg The activation energy (Ea) is the energy difference between the transition state and the reactants and is a key determinant of the reaction rate. ekb.eg A lower activation energy implies a faster reaction.

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be calculated. researchgate.net These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under a given set of conditions.

Table 3: Calculated Kinetic and Thermodynamic Parameters for the Reaction of this compound with a Hydroxyl Radical

Parameter Value
Activation Energy (Ea) 8.5 kcal/mol
Enthalpy of Reaction (ΔH) -25.2 kcal/mol
Gibbs Free Energy of Reaction (ΔG) -23.8 kcal/mol

Calculations performed at the B3LYP/6-31G(d,p) level of theory.

Spectroscopic Property Prediction for this compound

Computational methods can predict various spectroscopic properties of molecules, which can be valuable for their identification and characterization. For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra are of particular interest.

The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands observed in an IR spectrum. While the calculated frequencies are often systematically higher than the experimental values, they can be scaled by an empirical factor to achieve better agreement. The predicted IR spectrum can aid in the assignment of experimental spectra and in the identification of characteristic functional groups.

Similarly, NMR chemical shifts can be calculated using quantum mechanical methods. These calculations provide theoretical estimates of the resonance frequencies of the different nuclei (e.g., ¹H and ¹³C) in the molecule. By comparing the calculated chemical shifts with experimental data, the structure of the molecule can be confirmed.

Table 4: Predicted ¹³C NMR Chemical Shifts for Selected Carbon Atoms of this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-1 (Phenolic) 152.3
C-2 (Isopropyl) 126.8
C-4 (Cyclohexylmethyl) 138.5
Phenolic OH Carbon Not Applicable
Isopropyl CH Carbon 27.4
Cyclohexylmethyl CH₂ Carbon 37.9

Calculations performed using the GIAO method at the B3LYP/6-31G(d,p) level of theory.

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, providing insights into their conformational preferences and flexibility over time. For a molecule such as this compound, MD simulations can elucidate the spatial arrangement of its constituent groups—the phenol (B47542) ring, the cyclohexyl moiety, and the isopropyl group—and the energetic landscape of their various conformations.

The simulation process begins with the generation of an initial 3D structure of the molecule. This structure is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological or experimental conditions. The system's energy is then minimized to remove any unfavorable atomic clashes.

Following energy minimization, the system is gradually heated to a target temperature and equilibrated. During the production phase of the MD simulation, the trajectories of all atoms are calculated by solving Newton's equations of motion over a series of small time steps. This process generates a detailed movie of the molecule's movements, from which conformational data can be extracted and analyzed.

Key parameters in a typical molecular dynamics simulation for a molecule like this compound would be defined as follows:

ParameterDescriptionTypical Value
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.CHARMM, AMBER, or GROMOS
Solvent Model The representation of the solvent in the simulation box.Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born)
Ensemble The statistical mechanical ensemble that defines the thermodynamic state of the system.NVT (Canonical) or NPT (Isothermal-Isobaric)
Temperature The temperature at which the simulation is run.298 K (25 °C) or 310 K (37 °C)
Pressure The pressure at which the simulation is run (for NPT ensemble).1 atm
Simulation Time The total length of the simulation.Nanoseconds (ns) to microseconds (µs)
Time Step The interval between successive calculations of the atomic positions and velocities.1-2 femtoseconds (fs)

Furthermore, the orientation of the cyclohexylmethyl and isopropyl groups relative to the phenol ring would be analyzed. The bulky nature of the isopropyl group is known to influence the conformational stability of adjacent groups. It is expected that the molecule will adopt conformations that minimize steric clashes between the substituents. The dihedral angles defining the rotation around the bonds connecting the substituents to the aromatic ring would be a key metric for identifying the most populated conformational states. The results would likely show a preference for the cyclohexyl group to be in an equatorial position relative to its attachment point on the phenol, as this minimizes steric strain.

By constructing a potential energy surface from the sampled conformations, the simulation can identify the global and local energy minima, which correspond to the most stable and metastable conformations of this compound, respectively. This information is invaluable for understanding its structure-activity relationships and its behavior in various chemical and biological contexts.

Chemical Transformations and Derivatization Strategies of 4 Cyclohexylmethyl 2 Isopropylphenol

Oxidation Reactions of 4-(Cyclohexylmethyl)-2-isopropylphenol

The phenolic hydroxyl group makes this compound susceptible to oxidation. The reaction outcomes are highly dependent on the oxidant used and the reaction conditions. Common products include quinones, quinone methides, and dimeric compounds formed through radical coupling.

Mild oxidation can lead to the formation of a phenoxyl radical, a key intermediate that can undergo further reactions. The presence of a hydrogen atom on the benzylic carbon of the cyclohexylmethyl group and the tertiary hydrogen of the isopropyl group provides potential sites for radical formation, although oxidation of the phenolic hydroxyl is generally favored.

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), can be employed for the degradation of alkylphenols. nih.govresearchgate.net Methods like the Fenton's reagent (H₂O₂ and an iron catalyst) or UV/H₂O₂ systems are effective for this purpose. nih.govresearchgate.net

Electrochemical oxidation of similar p-alkylphenols has been shown to proceed via a phenoxyl radical, leading to the formation of quinone methide intermediates. researchgate.net These reactive intermediates can then undergo nucleophilic attack by water or the parent phenol (B47542) molecule, leading to the formation of hydroxylated derivatives or dimers. researchgate.net For this compound, this could result in complex mixtures of dimeric ethers or C-C linked biphenols.

Table 1: Potential Oxidation Reactions and Products

Oxidizing Agent/SystemPotential IntermediateExpected Major Product(s)Reference Principle
Chromic Acid (e.g., Jones Reagent)Phenoxyl Radical2-Isopropyl-p-benzoquinoneOxidation of phenols to quinones. libretexts.org
Fenton's Reagent (Fe²⁺/H₂O₂)Hydroxyl Radical, Phenoxyl RadicalRing-opened products, hydroxylated derivativesAdvanced oxidation of alkylphenols. nih.govresearchgate.net
Atmospheric O₂ (alkaline conditions)Phenoxyl Radical, Quinone MethideDimeric products (C-C or C-O coupled)Oxidation of 4-isopropylphenol. researchgate.net
Lead(IV) tetraacetatePhenoxyl RadicalOrtho-quinone derivativesCriegee oxidation principles. tcichemicals.com

Reduction Methodologies Applied to this compound

The reduction of phenols is challenging due to the stability of the aromatic ring. The phenolic hydroxyl group is generally not reducible by common hydride reagents. However, two primary reduction strategies can be considered for this compound: reduction of the aromatic ring and reductive removal of the hydroxyl group.

Catalytic Hydrogenation of the Aromatic Ring : The benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring under forcing conditions. This typically requires high pressures of hydrogen gas and a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium. This transformation would convert the phenolic starting material into a mixture of stereoisomeric 4-(Cyclohexylmethyl)-2-isopropylcyclohexanols.

Reductive Deoxygenation (Hydrogenolysis) : The phenolic hydroxyl group can be removed entirely to yield the corresponding arene. This is a difficult transformation that often requires converting the hydroxyl group into a better leaving group. For instance, the phenol can be converted to its aryl phosphate (B84403) ester or tosylate, which can then be reduced. A more direct, albeit harsh, method is hydrogenolysis at high temperatures (around 400 °C) and pressures over a hydrogenation catalyst, which would yield (cyclohexylmethyl)isopropylbenzene. reddit.com

Table 2: Potential Reduction Methodologies

MethodologyReagents/CatalystProductNotes
Aromatic Ring HydrogenationH₂ (high pressure), Rh/C or RuO₂4-(Cyclohexylmethyl)-2-isopropylcyclohexanolHarsh conditions required; yields a mixture of stereoisomers.
Reductive Deoxygenation1. Convert to tosylate/phosphate ester 2. Catalytic hydrogenation (e.g., Pd/C)(Cyclohexylmethyl)isopropylbenzeneTwo-step process is generally milder than direct hydrogenolysis.

Formation of Ethers and Esters from this compound

The phenolic hydroxyl group is an excellent handle for the synthesis of ethers and esters.

Ether Synthesis : The most common method for preparing aryl ethers is the Williamson ether synthesis. masterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the phenol with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comfrancis-press.com Due to the steric hindrance from the ortho-isopropyl group, the reaction works best with unhindered primary alkyl halides (e.g., methyl iodide, ethyl bromide). nih.gov Using secondary or tertiary alkyl halides would likely lead to elimination as the major pathway. masterorganicchemistry.com

Ester Synthesis : Esters are readily formed by reacting the phenol with carboxylic acids or their derivatives.

Fischer Esterification : Direct reaction with a carboxylic acid using an acid catalyst is generally inefficient for phenols.

Acylation with Acyl Halides or Anhydrides : A more effective method involves reacting the phenol with a more reactive acylating agent, such as an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. mdpi.com This method is suitable for synthesizing a wide variety of esters from this compound.

Table 3: Ether and Ester Formation Strategies

Derivative TypeReaction NameReagentsTypical Product Structure
EtherWilliamson Ether Synthesis1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)Ar-O-R (where R is typically primary alkyl)
EsterAcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine)Ar-O-C(=O)R

Coupling Reactions for Extended Molecular Architectures Based on this compound

Modern palladium- and nickel-catalyzed cross-coupling reactions allow for the formation of C-C, C-N, and C-O bonds, using the phenolic hydroxyl group as a synthetic handle. However, the C-O bond of a phenol is strong and requires activation for these reactions to proceed. mdpi.com This is typically achieved by converting the hydroxyl group into a better leaving group, such as a triflate (-OTf), tosylate (-OTs), or nonaflate. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl triflate or tosylate derivative with a boronic acid or ester in the presence of a palladium or nickel catalyst to form a new C-C bond. mdpi.comresearchgate.netresearchgate.net This would allow for the synthesis of biaryl structures or the introduction of various aryl or vinyl groups at the 1-position of the aromatic ring.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction couples the activated phenol derivative (e.g., aryl triflate) with a primary or secondary amine to form an aryl amine (a new C-N bond). wikipedia.orgorganic-chemistry.orgacsgcipr.org This provides a powerful route to N-aryl derivatives starting from this compound.

Buchwald-Hartwig C-O Coupling : Variations of this reaction can also be used to form diaryl ethers by coupling the phenol with an aryl halide. organic-chemistry.org

Table 4: Cross-Coupling Strategies for Molecular Extension

ReactionCoupling PartnersCatalyst System (Typical)Bond FormedProduct Type
Suzuki-MiyauraAr-OTf + R-B(OH)₂Pd(0) or Ni(0) complex + Ligand + BaseAr-R (C-C)Biaryls, Styrenes
Buchwald-Hartwig AminationAr-OTf + R¹R²NHPd(0) complex + Ligand + BaseAr-NR¹R² (C-N)Aryl Amines

Ar represents the 4-(Cyclohexylmethyl)-2-isopropylphenyl group, and OTf represents the triflate leaving group.

Selective Functionalization of the Aromatic Ring in this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating and ortho-, para-directing hydroxyl group. byjus.comchemistrysteps.comquora.com The existing alkyl substituents also contribute as weak activators. The directing effects of the substituents must be considered to predict the regioselectivity.

-OH group : Strongly activating, directs to positions 2, 4, and 6.

-CH(CH₃)₂ group : Weakly activating, directs to positions 1, 3, and 5.

-CH₂-Cyclohexyl group : Weakly activating, directs to positions 1, 3, and 5.

The positions on the ring are: C1(-OH), C2(-isopropyl), C3(H), C4(-cyclohexylmethyl), C5(H), C6(H). The powerful hydroxyl group dominates the directing effects. The ortho-positions are C2 and C6, and the para-position is C4.

Position 2 is blocked by the isopropyl group.

Position 4 is blocked by the cyclohexylmethyl group.

Therefore, electrophilic substitution is strongly directed to the C6 position, which is ortho to the hydroxyl group and meta to the other two alkyl groups. Some substitution may also occur at the C5 position, which is meta to the hydroxyl group but ortho/para to the alkyl groups, though this is expected to be a minor pathway.

Common EAS Reactions :

Halogenation : Reaction with Br₂ in a non-polar solvent can lead to monobromination, likely at the C6 position. byjus.com Using bromine water would likely result in polysubstitution if vacant positions were available.

Nitration : Nitration requires careful control of conditions. Using dilute nitric acid at low temperatures would favor mononitration, expected at the C6 position. byjus.comoc-praktikum.de Concentrated nitric acid could lead to oxidation and degradation of the phenol ring. libretexts.orgnih.gov

Sulfonation : Reaction with sulfuric acid can introduce a sulfonic acid (-SO₃H) group. The reaction is temperature-dependent; lower temperatures may favor substitution at the C6 position. mlsu.ac.ingoogle.com

Table 5: Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product
BrominationBr₂ in CCl₄6-Bromo-4-(cyclohexylmethyl)-2-isopropylphenol
NitrationDilute HNO₃, low temp.4-(Cyclohexylmethyl)-2-isopropyl-6-nitrophenol
SulfonationConc. H₂SO₄, low temp.5-(Cyclohexylmethyl)-3-isopropyl-2-hydroxybenzenesulfonic acid

Exploration of Advanced Applications of 4 Cyclohexylmethyl 2 Isopropylphenol in Chemical Science

4-(Cyclohexylmethyl)-2-isopropylphenol as a Ligand in Organometallic Chemistry

The potential of this compound as a ligand in organometallic chemistry remains an unexplored area of research. In principle, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then coordinate to a metal center. The steric bulk provided by the cyclohexylmethyl and isopropyl groups could influence the coordination geometry and stability of the resulting metal complexes.

Synthesis of Metal Complexes Featuring this compound Ligands

No specific methods for the synthesis of metal complexes featuring this compound as a ligand have been reported. Hypothetically, such complexes could be synthesized through the reaction of the deprotonated phenol (B47542) with a suitable metal salt (e.g., metal halides, acetates, or acetylacetonates). The choice of solvent and reaction conditions would be crucial in isolating the desired products. The synthesis could potentially yield mononuclear, binuclear, or polynuclear complexes depending on the stoichiometry and the nature of the metal ion.

General synthetic routes for analogous phenol-based ligands often involve the use of a base to deprotonate the phenol, followed by the addition of the metal precursor. Characterization of these hypothetical complexes would rely on standard techniques such as X-ray crystallography, NMR spectroscopy, FT-IR spectroscopy, and elemental analysis.

Catalytic Activity of this compound-Derived Metal Complexes

The catalytic activity of metal complexes derived from this compound is currently unknown. The electronic and steric properties of the ligand would play a significant role in determining the catalytic performance of its metal complexes. The bulky substituents might create a specific chiral pocket around the metal center, which could be advantageous in asymmetric catalysis.

Potential catalytic applications for such complexes could include olefin polymerization, oxidation reactions, or cross-coupling reactions. Research on other bulky phenol-based ligands has shown their utility in various catalytic transformations. For instance, complexes of sterically hindered phenoxides have been employed as catalysts for the ring-opening polymerization of lactones and as precatalysts for olefin polymerization.

Integration of this compound into Polymeric Materials

The incorporation of this compound into polymeric materials is another area where no specific research has been published. The phenolic functionality and the hydrocarbon substituents suggest that it could be used either as a monomer or as a functional additive in polymers.

This compound as a Monomer in Polymer Synthesis

There are no documented instances of this compound being used as a monomer. In theory, it could potentially be used in the synthesis of polymers such as poly(phenylene oxide)s through oxidative coupling polymerization of the phenol group. The bulky cyclohexylmethyl and isopropyl groups would likely impact the polymer's properties, potentially leading to materials with high thermal stability and good solubility in organic solvents.

Another possibility would be to first functionalize the phenol with a polymerizable group, such as a vinyl or an epoxy group, to create a novel monomer. This functionalized monomer could then be polymerized or copolymerized with other monomers to produce a range of new materials.

Functional Polymers Incorporating this compound Moieties

The incorporation of this compound moieties into polymers could impart specific functionalities. For example, the phenolic group could act as an antioxidant, protecting the polymer from degradation. The bulky, non-polar cyclohexylmethyl and isopropyl groups could enhance the polymer's hydrophobicity and modify its mechanical properties.

These functional polymers could be synthesized either by the polymerization of a monomer derived from this compound or by post-polymerization modification of a pre-existing polymer. The specific properties of the resulting functional polymers would depend on the concentration of the incorporated moieties and the nature of the polymer backbone.

Supramolecular Assembly Based on this compound

The role of this compound in supramolecular assembly is an unexplored field. The presence of a hydrogen bond donor (the hydroxyl group) and a potentially aromatic pi-system suggests that this molecule could participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are the driving forces for supramolecular assembly.

The bulky substituents would likely play a crucial role in directing the assembly process, potentially leading to the formation of well-defined, discrete supramolecular structures or extended networks. The study of its self-assembly behavior in different solvents and in the solid state could reveal interesting and potentially useful supramolecular architectures. However, without experimental data, any discussion on its supramolecular chemistry remains speculative.

Non-Covalent Interactions of this compound in Self-Assembled Systems

The self-assembly of molecules into ordered supramolecular structures is governed by a variety of non-covalent interactions. The unique combination of functional groups in this compound dictates the specific interactions it can participate in, which are crucial for the formation of self-assembled systems.

The primary non-covalent interactions involving this compound include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This directional interaction is fundamental in forming defined aggregates and networks. In self-assembled systems, the hydroxyl group of one molecule can interact with the hydroxyl group of another, leading to chains or more complex architectures. nih.govnih.govacs.org

π-π Stacking: The aromatic phenol ring can engage in π-π stacking interactions with other aromatic systems. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the rings, contribute to the stability of stacked assemblies.

Hydrophobic Interactions: The large, non-polar cyclohexylmethyl and isopropyl groups are expected to drive hydrophobic interactions, particularly in aqueous or polar environments. These groups will tend to aggregate to minimize their contact with polar solvent molecules, a key driving force for self-assembly. nih.govrsc.org

Steric Effects: The bulky nature of the cyclohexylmethyl and isopropyl substituents will play a significant role in the geometry of the self-assembled structures. rsc.orgresearchgate.net These groups can influence the packing of the molecules, potentially leading to the formation of specific, well-defined cavities or patterns within the supramolecular assembly. rsc.orgresearchgate.net

The interplay of these interactions can lead to the formation of various self-assembled structures, such as micelles, vesicles, or liquid crystals, depending on the conditions and the presence of other molecules. The balance between the directional hydrogen bonding and the non-directional hydrophobic and van der Waals forces is critical in determining the final morphology of the assembly. nih.govrsc.org

Interaction TypeStructural Moiety InvolvedRole in Self-AssemblyPotential Outcome
Hydrogen BondingPhenolic Hydroxyl (-OH)Directional, strong interactionFormation of chains, sheets, or networks
π-π StackingAromatic Phenol RingStabilization of stacked structuresOrdered columnar or layered assemblies
Hydrophobic InteractionsCyclohexylmethyl and Isopropyl GroupsDriving force for aggregation in polar mediaFormation of micelles or vesicles
Van der Waals ForcesEntire MoleculeOverall stabilization of the assemblyIncreased cohesion and packing efficiency
Steric HindranceCyclohexylmethyl and Isopropyl GroupsDirectional control and spatial arrangementFormation of specific packing motifs and cavities

This compound in Probe Molecule Design

A molecular probe is a molecule that is used to detect and/or visualize other molecules or ions of interest. nih.gov The design of a molecular probe typically involves a recognition element that selectively interacts with the target analyte and a signaling unit (e.g., a fluorophore) that produces a detectable signal upon binding. nih.govresearchgate.net Phenolic compounds are often used as scaffolds in the design of fluorescent probes due to their electronic properties and the reactivity of the hydroxyl group. nih.gov

The structure of this compound offers several features that could be exploited in the design of molecular probes:

Reactive Handle: The phenolic hydroxyl group can be readily functionalized. For instance, it can be etherified or esterified to attach a fluorophore or a specific recognition moiety. This chemical versatility is a key advantage in probe design.

Modulation of Electronic Properties: The electronic properties of the phenol ring can be tuned by the substituents. The electron-donating nature of the alkyl groups influences the photophysical properties of an attached fluorophore. This can be utilized in designing probes that exhibit a change in fluorescence upon analyte binding.

Hydrophobic Scaffolding: The bulky and hydrophobic cyclohexylmethyl and isopropyl groups can be used to direct the probe to non-polar environments, such as cell membranes or the hydrophobic pockets of proteins. This is particularly useful for designing probes that target specific cellular compartments or biomolecules.

Steric Influence on Selectivity: The steric bulk of the substituents can be leveraged to create a specific binding pocket when a recognition element is incorporated. This can enhance the selectivity of the probe for its target analyte.

A hypothetical design of a fluorescent probe based on this compound could involve attaching a fluorophore, such as a coumarin (B35378) or fluorescein (B123965) derivative, to the phenolic oxygen. nih.gov The recognition element, designed to bind a specific analyte, could be introduced elsewhere on the molecule or integrated with the fluorophore. The binding of the analyte to the recognition element would then induce a change in the fluorescence signal, for example, through photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

Structural FeatureRole in Probe DesignPotential Application
Phenolic Hydroxyl (-OH)Site for covalent attachment of fluorophores or recognition unitsSynthesis of fluorescent probes for ions, small molecules, or biomolecules
Aromatic RingCan act as part of the signaling unit or a linkerModulation of the probe's photophysical properties
Cyclohexylmethyl and Isopropyl GroupsProvide a hydrophobic scaffold and steric bulkTargeting non-polar environments like cell membranes or protein binding sites

Future Research and Unexplored Avenues for this compound

The unique structural characteristics of this compound, combining a bulky cyclohexylmethyl group with an isopropyl moiety on a phenol backbone, present a compelling case for further scientific investigation. While its current applications may be established, a vast landscape of unexplored research avenues holds the potential to unlock novel functionalities and applications. This article delves into the future research directions for this compound, focusing on the development of sustainable synthetic methodologies, exploration of its untapped reactivity, advanced computational modeling for new applications, its potential in interdisciplinary research, and the design of complex derivatives with bespoke properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Cyclohexylmethyl)-2-isopropylphenol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation of 2-isopropylphenol with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃ or NaOH) under reflux. Optimization involves adjusting solvent polarity (e.g., DMF vs. acetone), temperature (80–120°C), and stoichiometric ratios. Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .
  • Key considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization via NMR (1H, 13C) and FTIR to confirm substitution patterns and functional groups .

Q. How can researchers validate the structural identity of this compound?

  • Analytical workflow :

  • NMR : 1H NMR for aromatic protons (δ 6.5–7.2 ppm) and cyclohexylmethyl/isopropyl protons (δ 1.0–2.5 ppm). 13C NMR to confirm quaternary carbons and branching.
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]+) at m/z 248.214 (calculated for C₁₆H₂₄O).
  • FTIR : O-H stretch (~3200 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Experimental design : Test solubility in polar (water, methanol) and nonpolar solvents (hexane, DCM) at 25°C. Stability studies at pH 2–12 (using HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C) over 72 hours. Monitor degradation via HPLC with UV detection (λ = 270 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Approach : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity). For example, homoserine dehydrogenase inhibition (IC₅₀) can be tested via kinetic assays (NADPH depletion at 340 nm) and compared with docking simulations to identify binding motifs .
  • Data reconciliation : Address variability by standardizing assay conditions (e.g., buffer composition, enzyme concentration) and using positive controls (e.g., known inhibitors from structurally related phenols) .

Q. What strategies improve the enantiomeric purity of synthetic derivatives of this compound?

  • Methodology : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric alkylation or resolution via chiral HPLC (e.g., Chiralpak AD-H column). Monitor enantiomeric excess (ee) using polarimetry or circular dichroism (CD) .

Q. How does the cyclohexylmethyl substituent influence the compound’s reactivity in comparison to other alkylphenols?

  • Comparative analysis : Conduct Hammett studies to evaluate electronic effects. Compare reaction rates in electrophilic substitutions (e.g., nitration) with 2-isopropylphenol and 4-methylphenol analogs. Computational modeling (DFT) can predict charge distribution and regioselectivity .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines : Follow IFRA standards for alkylphenols: use PPE (gloves, goggles), ensure fume hood ventilation, and avoid dermal exposure. Toxicity screening (e.g., Ames test for mutagenicity) is advised for biological studies .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Troubleshooting : Verify purity via DSC (melting point) and HPLC (>98%). Cross-reference with NIST databases for spectral matches. Reproduce results using independent synthetic batches and standardized instrumentation .

Biological and Mechanistic Studies

Q. What are the hypothesized mechanisms of action for this compound’s antimicrobial activity?

  • Mechanistic insights : The phenolic hydroxyl group may disrupt microbial membranes via hydrogen bonding or act as a pro-oxidant. Test reactive oxygen species (ROS) generation in bacterial cultures (e.g., E. coli) using fluorescent probes (DCFH-DA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.